iodoethyne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14545-08-5 |
|---|---|
Molecular Formula |
C2HI |
Molecular Weight |
151.93 g/mol |
IUPAC Name |
iodoethyne |
InChI |
InChI=1S/C2HI/c1-2-3/h1H |
InChI Key |
JCIVIRQSXLTMEF-UHFFFAOYSA-N |
SMILES |
C#CI |
Canonical SMILES |
C#CI |
Other CAS No. |
14545-08-5 |
Origin of Product |
United States |
Synthetic Methodologies for Iodoethyne and Its Structural Analogues
Direct Iodination Strategies for Terminal Alkynes
Direct iodination involves the introduction of an iodine atom directly onto the terminal carbon of an alkyne. This approach often requires catalytic systems or oxidative conditions to facilitate the transformation.
Catalytic Approaches to Direct Iodination (e.g., Copper(I)-Mediated Processes)
Copper(I)-mediated processes represent a significant class of catalytic methods for the direct iodination of terminal alkynes. Copper(I) iodide (CuI) has been employed as a catalyst for the direct iodination of acetylene (B1199291) to produce iodoacetylene, with careful control of reaction conditions necessary to prevent over-iodination. wikipedia.org Similarly, CuI, in conjunction with N-iodomorpholine, can be utilized in tetrahydrofuran (B95107) (THF) for the synthesis of 1-iodoalkynes. nih.gov
Other copper-catalyzed systems include the use of potassium iodide (KI) and copper(II) sulfate (B86663) (CuSO4) in a mixture of acetonitrile (B52724) (MeCN) and sodium acetate (B1210297) buffer solution (pH 5) for the iodination of terminal alkynes. americanelements.com Molecular iodine, when assisted by copper(I) salts, can also react with terminal alkynes to yield the corresponding 1-iodoalkynes. ereztech.com The mechanistic proposals for copper-catalyzed reactions often involve the initial formation of copper acetylide intermediates, which then engage with the iodinating agent. nih.goveasychem.org
Beyond copper, other catalytic systems have been developed. For instance, N-iodosuccinimide (NIS) can serve as an iodination reagent in the presence of inexpensive and mild bases such as potassium carbonate (K2CO3) or 4-dimethylaminopyridine (B28879) (DMAP), achieving excellent yields (up to 99%) in the 1-iodination of terminal alkynes. wikipedia.org Aluminum oxide (γ-Al2O3) can also mediate the reaction of NIS with terminal alkynes. wikipedia.org Furthermore, acetic acid has been shown to activate NIS for efficient and highly chemoseelective direct iodination of terminal alkynes under metal-free conditions. fishersci.ca Another protocol utilizes chloramine-B as an oxidant with KI or sodium bromide (NaBr) to provide 1-iodoalkynes under mild conditions. fishersci.ca
Oxidative Iodination Protocols for 1-Iodoalkynes
Oxidative iodination protocols leverage oxidizing agents to generate reactive iodine species, enabling the formation of 1-iodoalkynes. Hypervalent iodine reagents are particularly effective mediators in these transformations. americanelements.comnih.govfishersci.no
A prominent method involves the combination of tetrabutylammonium (B224687) iodide (TBAI) as the iodine source and (diacetoxyiodo)benzene (B116549) (PIDA) as the hypervalent iodine oxidant. This system selectively generates 1-iodoalkynes. americanelements.comnih.gov The reaction typically proceeds at room temperature for 2–24 hours in solvents such as acetonitrile (CH3CN), THF, or diethyl ether (Et2O). americanelements.comnih.gov
Another environmentally friendly and practical approach for synthesizing 1-iodoalkynes involves sodium sulfinate-KI mediated aerobic oxidative iodination of terminal alkynes, utilizing dioxygen (air) as the oxidant. This method is characterized by its simplicity, high efficiency, and broad functional-group tolerance. ereztech.comfishersci.ca
Hypervalent iodine reagents, such as PIDA and 2-iodoxybenzoic acid (IBX), play a crucial role in oxidative iodination reactions. americanelements.comnih.govwikidata.org These reagents facilitate the generation of reactive iodine species that can then react with the alkyne substrate. In the case of PIDA, the combination with TBAI leads to the selective formation of 1-iodoalkynes. americanelements.comnih.gov
While specific detailed mechanisms for hypervalent iodine reagents directly with alkynes to form 1-iodoalkynes can be complex and substrate-dependent, a general principle involves the activation of the iodine source by the hypervalent iodine oxidant. For example, the IBX/I2 system is known to generate hypoiodous acid (HOI), which can further produce iodonium (B1229267) ions (I+ or related electrophilic iodine species). These electrophilic iodine species are capable of initiating the iodination process. wikidata.orgsigmaaldrich.com In some related reactions involving alkenes, the interaction between an alkene and iodine can generate a cyclic iodonium ion intermediate. americanelements.comwikidata.org This highlights the general concept of electrophilic iodine species being generated and reacting with unsaturated bonds.
Achieving high chemoselectivity in the formation of 1-iodoalkynes, while avoiding the generation of polyiodinated alkene byproducts (such as 1,2-diiodoalkenes and 1,1,2-triiodoalkenes), is a critical aspect of these synthetic protocols. Precise control over various reaction parameters, including the nature and loading of the iodine source, the oxidant, and the solvent, is essential for steering the chemoselectivity. americanelements.comnih.gov
To mitigate the tendency of 1-iodoalkynes to undergo further iodination to polyiodoalkenes, it is crucial to avoid using an excessive amount of iodine during the reaction. fishersci.dk One proposed strategy to prevent excessive iodine involves the in situ generation of hypoiodous acid (HIO) by the action of sodium hypochlorite (B82951) (NaOCl) on KI within the reaction system. fishersci.dk Careful reaction optimization is consistently emphasized to minimize polyiodination. tcichemicals.com
Indirect Synthetic Pathways to Iodoethyne
While direct iodination is a primary route, indirect synthetic pathways also exist for the preparation of this compound.
Haloform Reaction-Based Syntheses
The haloform reaction is a well-established organic reaction primarily known for the exhaustive halogenation of an acetyl group (R-C(=O)CH3) in the presence of a base, leading to the formation of a haloform (CHX3) and a carboxyl group. americanelements.comereztech.com Although the classic haloform reaction typically produces iodoform (B1672029) (CHI3) from methyl ketones or alcohols oxidizable to methyl ketones, americanelements.comfishersci.seuni.luwikipedia.org a method for preparing this compound is described as involving principles related to the haloform reaction.
Specifically, one reported method for synthesizing iodoacetylene involves treating acetylene with iodine and a base, such as sodium hydroxide (B78521). This process is described as proceeding through the formation of an intermediate, which is subsequently converted to iodoacetylene. wikipedia.org This suggests a variant or application of haloform reaction principles to alkyne chemistry, rather than a direct, typical haloform reaction mechanism involving C-C bond cleavage of a methyl ketone. Terminal alkynes can be susceptible to iodination under haloform-like conditions. fishersci.be
The general mechanism of the haloform reaction involves the base-catalyzed halogenation of the alpha hydrogens of a methyl ketone, leading to a trihalogenated methyl ketone. This is followed by a nucleophilic acyl substitution, where the hydroxide attacks the carbonyl carbon, and the trihalomethyl anion acts as a leaving group, which then gets protonated to form the haloform. americanelements.com While the direct application of this exact mechanism to acetylene to yield this compound is not detailed in the provided sources, the mention of a "haloform reaction" for this compound synthesis from acetylene wikipedia.org indicates an analogous or related chemical transformation.
Transformations from Acetylenic Precursors
The preparation of this compound and other 1-iodoalkynes often leverages the reactivity of terminal alkynes, which possess an acidic proton that can be readily deprotonated to form acetylides. These acetylides or activated terminal alkynes then serve as nucleophiles or electrophiles for subsequent iodination reactions.
Direct Iodination of Terminal Alkynes
One of the most straightforward approaches to synthesizing this compound involves the direct iodination of acetylene or other terminal alkynes. Early methods, though often low-yielding, demonstrated the feasibility of this transformation. For instance, bubbling acetylene through a solution of iodine in liquid ammonia (B1221849) yielded iodoacetylene with a reported 1% yield. Another procedure involved reacting acetylene with potassium hydroxide followed by KI₃, producing iodoacetylene in 3.9% yield wikipedia.orgwikipedia.org.
More advanced and efficient methods have since been developed for the direct iodination of terminal alkynes, often employing N-iodosuccinimide (NIS) as a mild and selective iodine source.
DBU-Mediated Iodination with N-Iodosuccinimide: A facile and efficient method for preparing 1-haloalkynes, including 1-iodoalkynes, involves the reaction of terminal alkynes with N-halosuccinimides (such as NIS) activated by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This metal-free approach proceeds under mild conditions at room temperature, offering good to excellent yields and short reaction times wikipedia.orgamericanelements.comfishersci.se. The reaction mechanism is proposed to involve the activation of N-halosuccinimide by DBU, generating a highly electrophilic iodine species, followed by deprotonative halogenation of the terminal alkyne wikipedia.org.
A representative example involves the iodination of terminal alkynes using NIS and DBU in acetonitrile (CH₃CN) at room temperature. This method has shown broad substrate scope and high efficiency for various 1-iodoalkynes wikipedia.orgamericanelements.com.
| Precursor (Terminal Alkyne) | Reagents & Conditions | Product (1-Iodoalkyne) | Reported Yield (%) |
|---|---|---|---|
| R-C≡CH | NIS, DBU, CH₃CN, RT | R-C≡CI | Good to Excellent |
Al₂O₃-Mediated Iodination with N-Iodosuccinimide: An alternative mild and efficient method utilizes γ-Al₂O₃ as a catalyst for the iodination of terminal alkynes with N-iodosuccinimide (NIS). This approach has been reported to afford 1-iodoalkynes in good to excellent yields, sometimes reaching up to 99%. It is characterized by excellent chemoselectivity, good functional group tolerance, and the use of an inexpensive catalyst wikipedia.org.
Hypervalent Iodine Reagent-Mediated Oxidative Iodination: Oxidative iodination of terminal alkynes using hypervalent iodine reagents has gained significant attention. For instance, a combination of (diacetoxyiodo)benzene (PIDA) and tetrabutylammonium iodide (TBAI) has been shown to selectively generate 1-iodoalkynes. This reaction typically occurs at room temperature in solvents such as acetonitrile (CH₃CN), tetrahydrofuran (THF), or diethyl ether (Et₂O) americanelements.comalfa-chemistry.com.
| Precursor (Terminal Alkyne) | Reagents & Conditions | Product (1-Iodoalkyne) | Reported Yield (%) |
|---|---|---|---|
| R-C≡CH | PIDA, TBAI, CH₃CN/THF/Et₂O, RT | R-C≡CI | High |
For example, the synthesis of 1-(iodoethynyl)-4-methylbenzene (a 1-iodoalkyne analogue) was achieved by treating p-tolylethyne (1.0 equiv) with PIDA (1.0 equiv) and TBAI (1.2 equiv) in acetonitrile at room temperature for 3 hours alfa-chemistry.com.
Metal-Free Oxidative Iodination with KI and TBHP: A mild and efficient synthesis of 1-iodoalkynes can be achieved using simple potassium iodide (KI) and tert-butyl hydroperoxide (TBHP) as reagents. This method is notable for not requiring a metal or base combination, and it has been successfully applied to various substituted alkynes, yielding products in good to excellent yields easychem.org.
Transformations from Organometallic Acetylenic Precursors
Organometallic derivatives of acetylene, such as ethynylmagnesium bromide and tributyl(ethynyl)tin, serve as effective precursors for the synthesis of this compound through reactions with iodine. These methods often provide higher yields and purity compared to direct iodination of acetylene.
Reaction of Ethynylmagnesium Bromide with Iodine: this compound can be prepared in situ by reacting ethynylmagnesium bromide with iodine. This method has been utilized as an efficient pathway to generate this compound for subsequent reactions, such as [2+3] cyclization reactions wikipedia.orgwikipedia.org. While effective, this procedure has been noted to produce lower quality this compound compared to other organotin-based methods wikipedia.org.
Reaction of Tributyl(ethynyl)tin with Iodine: A more efficient and higher-yielding procedure for the preparation of this compound involves the reaction of tributyl(ethynyl)tin with iodine. This transformation typically occurs in tetrahydrofuran (THF) at low temperatures (0-10 °C) under vacuum conditions to obtain the product in pure form wikipedia.orgwikipedia.orgfishersci.dkwikipedia.org. The synthesis combines advantages of good yield, high purity, and the ability to generate larger samples of this compound fishersci.dk.
| Precursor (Organometallic Alkyne) | Reagents & Conditions | Product (this compound) | Reported Yield (%) |
|---|---|---|---|
| Tributyl(ethynyl)tin | I₂, THF, 0-10 °C, vacuum | HC≡CI | Good |
For instance, tributyl(ethynyl)stannane (40 mmol) in THF was reacted with iodine (43 mmol) at 0-10 °C, leading to the formation of this compound wikipedia.org. The product can be further purified by co-distillation with THF wikipedia.org.
These diverse methodologies highlight the various approaches to synthesize this compound and its structural analogues from acetylenic precursors, ranging from direct halogenation of terminal alkynes to transformations involving more reactive organometallic intermediates.
Reactivity Profiles and Mechanistic Elucidation of Iodoethyne Transformations
Nucleophilic Substitution Reactions of the Carbon-Iodine Bond
Nucleophilic substitution is a fundamental reaction class where an electron-rich nucleophile displaces a leaving group on an electrophilic substrate. masterorganicchemistry.comwikipedia.org In the context of haloalkanes, the iodide ion is an excellent leaving group because the C-I bond is the weakest among the carbon-halogen bonds. byjus.comlibretexts.org This general principle suggests that the iodine atom in iodoethyne is readily displaceable.
However, direct nucleophilic substitution via standard Sₙ1 or Sₙ2 mechanisms is not commonly observed for unsaturated carbons, such as those in vinyl or aryl halides, and by extension, alkynyl halides like this compound. wikipedia.org The high electron density of the π-system in the triple bond tends to repel incoming nucleophiles. Furthermore, the linear geometry of the sp-hybridized carbon is not conducive to the backside attack required for a classic Sₙ2 reaction, nor does it readily form the unstable vinyl/alkynyl cation needed for an Sₙ1 pathway. organic-chemistry.org
Influence of C-I Bond Polarization on Reactivity
The reactivity of the C-I bond is significantly influenced by its polarization, which is determined by the electronegativity difference between the carbon and iodine atoms and the hybridization of the carbon atom. The sp-hybridized carbon of the ethynyl (B1212043) group is more electronegative than a typical sp³-hybridized carbon due to its higher s-character (50%). This increased electronegativity of the carbon atom reduces the polarity of the C-I bond compared to that in an alkyl iodide like iodoethane (B44018).
Despite the low polarity, the iodine atom is large and highly polarizable. This polarizability allows for the facile distortion of its electron cloud, enabling it to act as an excellent leaving group. byjus.com The weakness of the C-I bond (estimated around 58 kcal/mol) is often a more dominant factor in its reactivity than the bond's initial polarity, making cleavage possible under appropriate reaction conditions. libretexts.org
Stereochemical and Regiochemical Outcomes in Substitution Pathways
For the this compound molecule itself, regiochemistry is not a relevant consideration in substitution reactions, as there is only one electrophilic carbon atom where the substitution can occur.
Similarly, the typical stereochemical outcomes associated with substitution reactions at sp³-hybridized centers, such as the inversion of configuration in Sₙ2 reactions or racemization in Sₙ1 reactions, are not applicable to the linear geometry of the sp-hybridized carbon in this compound. organic-chemistry.org A substitution reaction at this linear center does not involve a stereocenter in the traditional sense. While some reactions on alkynes can proceed through addition-elimination mechanisms that have stereochemical implications (e.g., syn or anti addition), simple nucleophilic displacement at the carbon of this compound does not fit this model.
Electrophilic and Radical Addition Chemistry of the Alkynyl Moiety
The carbon-carbon triple bond in this compound is an area of high electron density, making it susceptible to attack by both electrophilic and radical species. libretexts.org These addition reactions break one or both of the π-bonds to form new sigma bonds.
Hydrohalogenation and Halogenation across the Triple Bond
Halogenation The addition of halogens such as chlorine (Cl₂) and bromine (Br₂) to alkynes is a common electrophilic addition reaction. wikipedia.orgmt.com The reaction is believed to proceed through a bridged 'halonium' ion intermediate, which results in the anti-addition of the two halogen atoms across the triple bond. masterorganicchemistry.com When this compound reacts with one equivalent of a halogen (X₂), the expected product is a trans-1,2-dihalo-1-iodoethene. The addition of a second equivalent of the halogen can lead to a tetrahaloalkane.
Hydrohalogenation The addition of hydrogen halides (HX) to unsymmetrical alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the most stable carbocation intermediate. chemistrysteps.com In the case of this compound, the electrophilic proton (H⁺) adds to one of the sp-hybridized carbons, generating a vinyl cation. The stability of this intermediate is influenced by the iodine substituent. The subsequent attack by the halide ion (X⁻) yields the final product.
| Reagent | Reaction Type | Predicted Major Product | Stereochemistry/Regiochemistry |
|---|---|---|---|
| Br₂ (1 eq.) | Halogenation | (E)-1-Bromo-1,2-diiodoethene | Anti-addition |
| HCl (1 eq.) | Hydrohalogenation | 1-Chloro-1-iodoethene | Markovnikov addition |
| I₂ (1 eq.) | Halogenation | (E)-1,1,2-Triiodoethene | Anti-addition |
Radical-Mediated Addition Processes
Free-radical additions to alkynes proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.org An initiator generates a radical, which then adds to the triple bond. This addition creates a new vinyl radical that can propagate the chain. The regioselectivity of radical addition to unsymmetrical alkynes is often contrary to Markovnikov's rule, with the initial radical adding to the less sterically hindered carbon atom. youtube.com For this compound, a radical species (R•) would likely add to the terminal carbon, generating a more stable radical on the iodine-bearing carbon.
| Radical Source | Radical Species (R•) | Predicted Intermediate | Potential Final Product (after H-abstraction) |
|---|---|---|---|
| AIBN, HSnBu₃ | •SnBu₃ | 1-Iodo-2-(tributylstannyl)ethenyl radical | 1-Iodo-2-(tributylstannyl)ethene |
| Peroxides, HBr | Br• | 1-Bromo-2-iodoethenyl radical | 1-Bromo-2-iodoethene |
Metal-Catalyzed Coupling Reactions Utilizing this compound
The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. yonedalabs.comwikipedia.org
A notable application is the inverse Sonogashira coupling , where an alkynyl halide like this compound couples with an arene or vinyl compound. wikipedia.org This is in contrast to the conventional Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide. Recent research has demonstrated that this transformation can be achieved not only with traditional palladium or copper catalysts but also under visible light irradiation without any metal catalyst, proceeding through an alkynyl radical mechanism. nih.govrsc.orgresearchgate.net
This compound is also a suitable electrophile for other palladium-catalyzed reactions, such as the Heck reaction and the Suzuki reaction .
Heck Reaction : This reaction couples an organohalide with an alkene. wikipedia.orgorganic-chemistry.org this compound can serve as the organohalide component, reacting with an alkene in the presence of a palladium catalyst and a base to form a conjugated enyne.
Suzuki Reaction : This reaction involves the coupling of an organohalide with an organoboron compound. wikipedia.orgorganic-chemistry.org this compound can be coupled with various aryl or vinyl boronic acids or esters to produce substituted alkynes.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Inverse Sonogashira Coupling | Arene (e.g., Benzene) | Pd or Cu catalyst / or visible light (metal-free) nih.govnih.gov | Arylalkyne |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | Conjugated Enyne |
| Suzuki Coupling | Organoboron (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base | Di-substituted Alkyne |
Sonogashira Cross-Coupling Reactions for C(sp)-C(sp2) and C(sp)-C(sp3) Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. In the context of this compound and other 1-iodoalkynes, a variation known as the "inverse Sonogashira coupling" is particularly relevant. In this approach, the iodoalkyne serves as the electrophilic partner, reacting with a C(sp²)-H or C(sp³)-H bond to form C(sp)-C(sp²) and C(sp)-C(sp³) bonds, respectively.
Recent research has demonstrated a transition-metal and photocatalyst-free inverse Sonogashira coupling reaction. This method involves the direct activation of iodoalkynes by visible light irradiation. Mechanistic studies and computational analysis suggest that the iodoalkyne, upon excitation, acts as an "alkynyl radical synthetic equivalent," which can then react with a variety of C(sp²)-H bonds in arenes, heteroarenes, and alkenes. This photoinduced approach provides a cleaner and milder alternative to traditional metal-catalyzed methods for constructing C(sp)-C bonds.
The formation of C(sp)-C(sp³) bonds via Sonogashira-type coupling is more challenging than C(sp)-C(sp²) bond formation. This is attributed to the difficulty of the oxidative addition step and the potential for competing β-hydride elimination. Despite these challenges, advancements have been made, including the development of asymmetric Sonogashira C(sp³)–C(sp) cross-coupling reactions. For instance, a stereoconvergent method using a copper-catalyzed radical-involved alkynylation with a chiral cinchona alkaloid-based P,N-ligand has been successfully employed for the reaction between terminal alkynes and racemic alkyl halides. While this specific example uses a terminal alkyne, the principles are relevant to the reactivity of the C(sp) carbon of this compound in similar transformations.
A novel enantioselective palladium/copper-catalyzed tandem C–C bond activation/Sonogashira-type C(sp³)–C(sp) cross-coupling has also been developed. This reaction involves the alkynylation of cyclobutanones with terminal alkynes, showcasing the formation of a new C(sp³)–C(sp) bond. The development of specialized chiral phosphoramidite (B1245037) ligands has been crucial in achieving high enantioselectivity in these complex transformations.
Table 1: Comparison of Sonogashira Coupling Approaches Involving Iodoalkynes
| Feature | Traditional Sonogashira | Inverse Sonogashira (Metal-Catalyzed) | Photoinduced Inverse Sonogashira |
| Iodoalkyne Role | Product (from terminal alkyne) | Reagent (Electrophile) | Reagent (Radical Precursor) |
| Coupling Partner | Aryl/Vinyl Halide | Arene/Alkene (C-H bond) | Arene/Alkene (C-H bond) |
| Catalyst System | Palladium & Copper | Various Transition Metals | None (Visible Light) |
| Key Intermediate | Pd-Acetylide Complex | Organometallic Species | Excited State Iodoalkyne |
| Reaction Conditions | Often requires heat, base | Varies with catalyst | Mild, Room Temperature |
Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that typically involves an organoboron compound (like a boronic acid) and an organic halide or triflate to form a C-C bond. nih.govlibretexts.orgorganic-chemistry.org The catalytic cycle generally proceeds through three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govlibretexts.org
While the Sonogashira reaction is the more conventional method for functionalizing alkynes, iodoalkynes can participate in palladium-catalyzed processes that share mechanistic features with the Suzuki-Miyaura coupling. The C(sp)-I bond in this compound is reactive towards oxidative addition to Pd(0), a key initiating step in many cross-coupling cycles. organic-chemistry.org For instance, the derivatization of compounds containing a C(sp²)-I bond via Suzuki-Miyaura coupling is a well-established procedure. nih.gov
Although direct Suzuki-Miyaura coupling of this compound with an organoboron reagent is not the standard approach, related palladium-catalyzed reactions are known. For example, palladium can catalyze the coupling of diaryliodonium salts with enynes and electron-deficient alkynes to produce aryl alkynes. organic-chemistry.org The proposed mechanism involves the oxidative addition of the Pd(0) catalyst to the iodonium (B1229267) salt, creating an arylpalladium species that subsequently reacts with a copper acetylide (formed from the terminal alkyne), culminating in the desired coupled product. organic-chemistry.org This highlights the versatility of palladium catalysis in activating different iodine-containing species for C-C bond formation with alkynes.
Furthermore, a photoinduced palladium-catalyzed dicarbofunctionalization of terminal alkynes has been developed. nih.gov This process involves the addition of an alkyl radical (from an alkyl iodide) and a subsequent Sonogashira-type reaction with another alkyne molecule, all mediated by the photochemical activation of palladium complexes. nih.gov This demonstrates a non-traditional, palladium-catalyzed pathway for constructing complex molecules from alkyne precursors under mild conditions.
Copper-Catalyzed Reactions Involving 1-Haloalkynes
Copper catalysts play a significant role in the reactivity of 1-haloalkynes, including this compound, extending beyond their co-catalyst function in Sonogashira reactions. Copper(I) iodide, for example, has been shown to catalyze the cycloaddition of organic azides with 1-iodoalkynes. This reaction proceeds rapidly and selectively to produce 5-iodo-1,2,3-triazoles. The process is highly efficient, compatible with a wide range of functional groups and solvents, and often requires only a simple workup, making it suitable for large-scale synthesis. The inclusion of an amine ligand, such as triethylamine, is crucial for the reaction to proceed.
In addition to cycloadditions, copper can catalyze cross-coupling reactions of 1-haloalkynes. A tandem copper-catalyzed Sonogashira coupling and syn-alkynylcupration of allenamides has been investigated, providing a pathway to conjugated enynes. This highlights copper's ability to mediate sequential bond-forming events.
Ligand-free copper-catalyzed cross-coupling reactions have also been developed. Using commercially available copper(I) oxide (Cu₂O) as a catalyst, terminal alkynes can be coupled with aryl iodides and vinyl halides. These reactions tolerate a broad spectrum of functional groups and can achieve good yields even with sterically hindered substrates. This method offers a cost-effective and simpler alternative to systems that require expensive ligands or palladium co-catalysts.
Table 2: Overview of Copper-Catalyzed Reactions with 1-Iodoalkynes
| Reaction Type | Catalyst System | Substrates | Product(s) | Key Features |
| Cycloaddition | Copper(I) iodide / Amine Ligand | 1-Iodoalkyne, Organic Azide | 5-Iodo-1,2,3-triazole | High selectivity, mild conditions, broad scope. |
| 1,1-Alkynylalkylation | Copper Catalyst | Alkyne, α-Haloacetamide | Conjugated Enyne | High stereo- and regioselectivity. |
| Cross-Coupling | Copper(I) oxide (Cu₂O) | Terminal Alkyne, Aryl/Vinyl Iodide | Internal Alkyne/Enyne | Ligand-free, cost-effective, tolerates steric hindrance. |
Oxidation and Reduction Chemistry of this compound
Oxidative Transformations to Carboxylic Acids and Ketones
The carbon-carbon triple bond of this compound is susceptible to oxidative cleavage, a reaction that can lead to the formation of carboxylic acids. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the alkyne bond. chemistrysteps.comlibretexts.org For a terminal alkyne such as this compound, oxidative cleavage would be expected to yield a carboxylic acid and carbon dioxide. chemistrysteps.com Specifically, the reaction with ozone, followed by a workup, is a standard method for this transformation. chemistrysteps.com Similarly, treatment with potassium permanganate under basic conditions, followed by an acidic workup, can also achieve this oxidative cleavage. chemistrysteps.com
Another efficient method for the oxidative cleavage of alkynes to carboxylic acids involves ruthenium dioxide (RuO₂) as a catalyst with an oxidant like Oxone. organic-chemistry.org This approach is effective for both internal and terminal alkynes, converting them to the corresponding carboxylic acids in high yields. organic-chemistry.org
The transformation of this compound into ketones involves hydration of the triple bond. Gold(I) catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have proven effective for the hydration of 1-iodoalkynes to yield α-iodomethyl ketones. ugent.be This method is advantageous due to the use of water as a reagent and the mild reaction conditions. ugent.be An alternative, though less common due to toxicity concerns, involves the use of mercuric oxide as a catalyst. ugent.be
Hydroboration-oxidation is another key method for the hydration of alkynes. youtube.comjove.com For a terminal alkyne, this two-step process typically yields an aldehyde via an anti-Markovnikov addition of water across the triple bond. jove.com The initially formed enol rapidly tautomerizes to the more stable aldehyde. youtube.com While this method primarily produces aldehydes from terminal alkynes, internal alkynes are converted to ketones. jove.compearson.com
Reductive Pathways Leading to Saturated and Unsaturated Products
This compound can undergo reduction to yield either unsaturated (alkenes) or saturated (alkanes) products, depending on the reagents and conditions employed.
Reduction to Alkanes (Saturated Products): Complete reduction of the triple bond to a single bond (an alkane) can be achieved through catalytic hydrogenation. This is typically performed using hydrogen gas (H₂) with a highly active metal catalyst such as platinum (Pt), palladium on carbon (Pd/C), or Raney nickel. libretexts.orglibretexts.org The reaction proceeds in two steps, with the alkyne first being reduced to an alkene, which is then immediately further reduced to the alkane. libretexts.orgopenstax.org Due to the high activity of these catalysts, isolating the intermediate alkene is generally not possible under these conditions. libretexts.orglibretexts.org
Reduction to Alkenes (Unsaturated Products): Selective reduction of this compound to an alkene requires more specialized reagents to prevent over-reduction to the alkane.
Cis-Alkenes: The use of Lindlar's catalyst (palladium on calcium carbonate or barium sulfate (B86663), poisoned with lead acetate (B1210297) and quinoline) with H₂ gas results in the syn-addition of hydrogen across the triple bond, selectively producing a cis-alkene. libretexts.orglumenlearning.comkhanacademy.orgmasterorganicchemistry.com The "poisoned" nature of the catalyst deactivates it just enough to stop the reduction at the alkene stage. libretexts.orgkhanacademy.orgmasterorganicchemistry.com
Trans-Alkenes: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (e.g., -33 °C), is used to produce trans-alkenes. libretexts.orgopenstax.orgyoutube.com The mechanism involves the formation of a radical anion intermediate, which is protonated by ammonia. A second electron transfer and protonation follow, with the stereochemistry being controlled by the preference for the more stable trans vinylic radical intermediate. youtube.com
Table 3: Summary of Reduction Pathways for Alkynes
| Desired Product | Reagents | Stereochemistry | Notes |
| Alkane | H₂, Pt, Pd/C, or Ni | N/A | Complete reduction of the triple bond. libretexts.orglibretexts.org |
| Cis-Alkene | H₂, Lindlar's Catalyst | Syn-addition (Cis) | "Poisoned" catalyst prevents over-reduction to alkane. libretexts.orglumenlearning.com |
| Trans-Alkene | Na or Li in liquid NH₃ | Anti-addition (Trans) | Dissolving metal reduction; proceeds via a radical anion intermediate. openstax.orgyoutube.com |
Advanced Spectroscopic Characterization and Structural Investigations of Iodoethyne
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopies are complementary techniques used to probe the vibrational modes of molecules, providing insights into bond strengths, molecular geometry, and functional groups. For iodoethyne, these methods are crucial for assigning characteristic vibrational frequencies.
Assignment of Characteristic C-H, C-C, and C-I Vibrational Modes
Comprehensive studies involving both infrared and Raman spectroscopy have enabled the assignment of fundamental vibrational frequencies for this compound. For a linear molecule like this compound, the fundamental vibrational modes can be categorized into stretching (Σ⁺ species) and bending (Π species) vibrations. rsc.org
Characteristic Vibrational Modes of this compound (C₂HI)
| Vibrational Mode | Wavenumber (cm⁻¹) | Species | Technique | Citation |
| C-H Stretching | 3330 | Σ⁺ | IR, Raman | rsc.org |
| C≡C Stretching | 2051 | Σ⁺ | IR, Raman | rsc.org |
| C-I Stretching | 490 | Σ⁺ | IR, Raman | rsc.org |
| Bending Modes | 635 | Π | IR, Raman | rsc.org |
| Bending Modes | 267 | Π | IR, Raman | rsc.org |
The C-H stretching vibration is observed at 3330 cm⁻¹, characteristic of terminal alkynes. The carbon-carbon triple bond (C≡C) stretching mode appears at 2051 cm⁻¹, confirming the presence of the alkyne functional group. rsc.org The C-I bond, a relatively heavy atom bond, exhibits a stretching frequency at 490 cm⁻¹. rsc.org Additionally, bending modes, which are degenerate (Π species) for a linear molecule, are identified at 635 cm⁻¹ and 267 cm⁻¹. rsc.org The pure rotational Raman spectrum of iodoacetylene has also been studied, yielding a ground-state rotational constant of 0.10622 cm⁻¹, which contributes to understanding its molecular structure and dynamics in the gas phase. cdnsciencepub.comcdnsciencepub.com The presence of a reasonably intense Raman spectrum is expected due to the anisotropy of its electronic polarizability. cdnsciencepub.com
Spectroscopic Monitoring of Surface Adsorption and Thermal Decomposition
This compound is known for its relative instability, with a reported decomposition onset around 50°C. cdnsciencepub.com While its decomposition can be monitored by techniques such as UV-Vis spectroscopy (e.g., observing iodine release at ~270 nm), cdnsciencepub.com specific studies focusing on the spectroscopic monitoring of this compound's surface adsorption or thermal decomposition using IR or Raman spectroscopy were not extensively found in the literature. Research in this area often pertains to related halogenated ethanes or ethenes, which exhibit different adsorption and decomposition pathways due to their distinct molecular structures and bonding characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular connectivity and confirming structural assignments by analyzing the magnetic properties of atomic nuclei.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to provide information about its structural fragments through characteristic fragmentation patterns.
For this compound (C₂HI), the molecular weight is approximately 151.93 g/mol . chemicalbook.comnih.gov High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 152.9, corresponding to the intact this compound molecule (C₂HI). cdnsciencepub.com
Characteristic Mass Spectrometry Data for this compound (C₂HI)
| Feature | Value | Fragment/Comment | Citation |
| Molecular Weight | 151.93 g/mol | C₂HI | chemicalbook.comnih.gov |
| Molecular Ion | m/z 152 | [C₂HI]⁺ (Top Peak) | chemicalbook.com |
| Fragment Ion | m/z 127 | [I]⁺ (Second Highest) | chemicalbook.com |
The fragmentation pattern observed in the mass spectrum provides further structural details. The most abundant peak is typically the molecular ion itself (m/z 152). chemicalbook.com A prominent fragment ion is observed at m/z 127, corresponding to the iodine cation (I⁺), indicating the facile cleavage of the C-I bond. chemicalbook.com While the top two peaks are well-documented, specific details regarding other lower-intensity fragmentation peaks (e.g., the third highest peak) were not explicitly detailed in the general search results for this compound.
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction (XRD) techniques, including single-crystal XRD and powder XRD, are indispensable for determining the precise atomic and molecular structure of crystalline solids. This method reveals bond lengths, bond angles, and the arrangement of molecules within a crystal lattice. docbrown.infonih.gov
This compound is a small molecule that is typically a gas or liquid at room temperature and is noted for its instability. cdnsciencepub.com Consequently, obtaining suitable single crystals for X-ray diffraction studies can be challenging, often requiring specialized low-temperature crystallization techniques. Based on the available literature, no specific reports detailing the solid-state structural determination of this compound (C₂HI) by X-ray diffraction were identified. While some studies mention "iodoacetylene" in the context of X-ray interactions, these generally refer to time-resolved X-ray studies of its ionization or dynamics in the gas phase, not its crystal structure. dntb.gov.uadntb.gov.uaacs.orgresearchgate.netresearchgate.net
Photoelectron Spectroscopy for Electronic Structure Analysis
Photoelectron spectroscopy (PES), including Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), provides critical information about the electronic structure of molecules, such as ionization energies, orbital energies, and chemical states. nist.govrsc.org
While comprehensive UPS or XPS spectra for neutral this compound were not explicitly detailed in the general search results, attosecond photoelectron spectroscopy has been successfully employed to investigate the electronic structure and ultrafast charge migration dynamics in ionized iodoacetylene molecules. nih.govdntb.gov.uaacs.orgresearchgate.net These advanced studies provide fundamental insights into how electrons behave within the molecule following ionization, offering a deeper understanding of its electronic properties and reactivity, particularly in the context of ultrafast photochemistry.
Computational and Theoretical Chemistry Studies on Iodoethyne
Electronic Structure Theory Applications (e.g., Density Functional Theory (DFT))
Electronic structure theory, particularly Density Functional Theory (DFT), is a widely used computational quantum mechanical modeling method for investigating the electronic structure of atoms, molecules, and condensed phases. nih.govontosight.aiamericanelements.comamericanelements.com DFT aims to provide a quantitative understanding of material properties from the fundamental laws of quantum mechanics by focusing on the electron density as the fundamental variable, rather than the more complex many-body wave function. nih.govamericanelements.com This approach makes DFT computationally feasible for larger systems while offering a balance between accuracy and computational cost. nih.govontosight.ai
Molecular orbital (MO) analysis and charge distribution mapping are essential tools within electronic structure theory to understand bonding, reactivity, and electron localization within a molecule. Molecular orbitals describe the distribution of electrons in molecules, analogous to how atomic orbitals describe electrons in atoms. fishersci.fi These analyses provide detailed information about electronic interactions. wikipedia.org
Techniques such as Mulliken population analysis are employed to quantify the charge distribution by partitioning electron density among atomic centers, providing insights into partial charges on atoms. wikipedia.orguni.luuni.lu For iodoethyne, understanding the electron density and charge distribution, particularly around the highly electronegative iodine atom and the sp-hybridized carbons, is crucial for predicting its chemical behavior. While specific detailed molecular orbital analyses solely on this compound were not extensively detailed in the search results, studies on related halogenated compounds, such as iodoethene and iodobenzene (B50100), highlight the importance of frontier molecular orbitals (FMOs) and donor-acceptor interactions involving the lone pair of the iodine atom. nih.gov These principles are directly applicable to this compound, where the C-I bond is known to be polarized, influencing its reactivity. wikipedia.org DFT calculations can optimize geometry and calculate FMOs to identify nucleophilic and electrophilic sites, guiding predictions of reactivity in synthetic pathways. wikipedia.org
Computational chemistry methods are invaluable for predicting spectroscopic parameters, which can then be directly compared with experimental spectra to gain insights into molecular structures and dynamics. americanelements.com For this compound, these predictions can include infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data.
For instance, IR spectroscopy can confirm the presence of the C≡C stretching vibration (typically around 2100 cm⁻¹) and C-I bonds (around 500 cm⁻¹) in this compound. wikipedia.org Computational predictions can help assign these vibrational modes and provide theoretical IR spectra. Similarly, 13C NMR analysis can detect the deshielded sp-hybridized carbons of this compound, and computational methods are capable of predicting NMR chemical shifts and coupling constants. wikipedia.orgfishersci.be While the stability of this compound can pose experimental challenges, computational studies can offer critical insights into its characteristic spectroscopic fingerprints. wikipedia.org
Conformational analysis, which involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is another area where computational methods excel. americanelements.comnih.gov Although this compound is a linear molecule with limited conformational flexibility around its triple bond, computational studies can still be applied to understand its geometry and any subtle deviations or interactions. For more complex iodoalkanes, such as 1-iodobutane, high-resolution rotational spectroscopy combined with ab initio calculations has been used to determine rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants for various conformers, providing detailed structural information. fishersci.be Such computational approaches can be adapted to analyze the structural nuances of this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful approach for elucidating reaction mechanisms by mapping potential energy surfaces (PES) and characterizing transition states. wikipedia.orguni.lu This allows for a detailed understanding of how reactions proceed, including the energetics and dynamics involved.
A potential energy surface (PES) describes the potential energy of a system as a function of the positions of its atoms. On a PES, energy minima correspond to stable chemical species (reactants and products), while saddle points represent transition states—the highest energy points along the minimum energy pathway connecting reactants to products. Computational methods, particularly DFT, are routinely used to calculate intermediates and transition-state structures on a PES. uni.lu
For this compound, understanding its reaction mechanisms often involves the activation of the C-I bond. Studies on the C-I bond dissociation of other iodides, such as iodomethane (B122720) (CH₃I) and iodobenzene (C₆H₅I), on metal clusters (e.g., niobium-carbon clusters or aluminum clusters) demonstrate the utility of PES mapping and transition state characterization. These studies involve identifying pre-reaction complexes where the iodide molecule adsorbs onto the surface, followed by the characterization of transition states leading to C-I bond cleavage. The activation barriers for these processes are calculated, providing crucial information about the feasibility and rate of the reaction.
Computational modeling provides valuable kinetic and thermodynamic insights into chemical reactions. Kinetic studies focus on reaction rates and activation energies, while thermodynamic studies deal with the energy changes (e.g., enthalpy, Gibbs free energy) between reactants, intermediates, and products.
For the C-I bond dissociation in iodides, computational studies have evaluated thermodynamic parameters such as binding energies of pre-reaction complexes and activation barriers (ΔG‡) for transition states. For instance, the activation barriers for C-I bond dissociation on niobium-carbon clusters have been found to vary, ensuring catalytic activity. Binding energies of iodide molecules on metal clusters are also significant, indicating energetically favorable orbital matching between iodine and the metal.
These computational findings can be correlated with experimental kinetics to refine models and predict regioselectivity. wikipedia.org For example, DFT-predicted regioselectivity in Diels-Alder reactions involving this compound analogues has been shown to match experimental outcomes. wikipedia.org The ability to calculate these parameters computationally allows for the prediction of reaction feasibility and product distributions, offering a powerful tool for synthetic design involving this compound.
Quantum Chemical Studies of Halogen Bonding Interactions
Halogen bonding (XB) is a significant non-covalent interaction characterized by an attractive interaction between an electrophilic region on a halogen atom (X) and a nucleophilic site (Lewis base, B). This electrophilic region, known as the σ-hole, is a region of positive electrostatic potential located on the prolongation of the axis connecting the halogen to its covalently bonded atom.
Quantum chemical methods, including ab initio methods, DFT, and Interacting Quantum Atoms (IQA) analysis, are extensively used to study the nature and strength of halogen bonding interactions. These methods allow for the characterization of the σ-hole, the quantification of interaction energies, and the analysis of electron density distribution in halogen-bonded complexes.
For iodine, which is a potent halogen bond donor due to its large and polarizable nature, this compound possesses the structural characteristics to engage in such interactions. While direct studies specifically detailing this compound as a halogen bond donor in the provided search results were not found, the general principles apply. Studies on other iodine-containing compounds, such as iodoperfluoroalkylimidazoles, have shown strong I···N halogen bonds, with quantum theory of atoms in molecules (QTAIM) and IQA analyses providing insights into the topological and energetic features of these interactions. The exchange-correlation energy often contributes substantially to the total interaction energy in halogen bonds, sometimes even dominating the electrostatic term. The electron density at the bond critical point of the halogen bond is primarily derived from the halogen atom. Given the presence of the iodine atom in this compound and its polarized C-I bond, it is highly probable that this compound can act as a halogen bond donor, forming interactions with various Lewis bases, a property that could be further explored and characterized through quantum chemical studies.
Molecular Dynamics Simulations for Reactivity and Solvation Effects
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing atomic-level insights into phenomena such as reaction dynamics, diffusion processes, and molecular transformations uliege.be. These simulations are crucial for exploring reaction mechanisms by simulating how atoms and molecules interact during a chemical transformation uliege.be. When applied to chemical reactivity, MD simulations can help elucidate transient intermediates, transition states, and the probabilities of competing reaction pathways acs.org.
Solvation effects, which describe the interactions between a solute and its surrounding solvent molecules, play a critical role in chemical reactions occurring in liquid phases uni-rostock.de. Solvent molecules can significantly alter reaction rates and selectivities by modifying the free energies of reactive species, participating directly in catalysis, or competitively binding to active sites uni-rostock.de. Molecular dynamics simulations, especially ab initio molecular dynamics (AIMD), are capable of treating explicit solvent molecules, providing a realistic description of both non-covalent and bonding interactions between the solvent and solute and their evolution over time nih.govarxiv.org. This explicit treatment is essential for accurately describing solvation effects on reaction mechanisms nih.gov.
While molecular dynamics simulations are widely employed to study reactivity and solvation effects in various chemical systems acs.orgarxiv.orgresearchgate.netresearchgate.net, detailed research findings and specific data tables focusing solely on molecular dynamics simulations for the chemical reactivity and solvation effects on reaction mechanisms of this compound are not extensively detailed in publicly available search results.
However, this compound has been a subject in other computational and theoretical chemistry studies. For instance, it has been explored in the context of attosecond charge migration and ultrafast electron dynamics using time-dependent density functional theory (TDDFT) and Ehrenfest molecular dynamics uliege.be. These studies primarily focus on the electronic response and charge movement within the molecule after ionization, rather than its traditional chemical reactivity or the influence of solvation on its reaction pathways.
Some quantum mechanical studies have investigated solvation effects related to this compound. For example, a strong π-halogen bond (π-XB) interaction involving this compound in a side-on geometry was computationally determined at the MP2/aug-cc-pVDZ level, with a calculated interaction energy (ΔE) of -21.64 kcal mol⁻¹ acs.org. This study also noted that the solvation penalty for this interaction was different from, and lower than, that of a typical hydrogen bond acs.org. While this provides insight into solvation's influence on intermolecular interactions involving this compound, it is derived from quantum mechanical calculations rather than molecular dynamics simulations of reactivity.
Another study on SN2 solution phase kinetics for iodoalkane-DABCO reactions included iodoacetylene, performing gas phase and solvent studies to analyze solvation effects on nucleophile reactivity. This research utilized ab initio calculations to understand structures, reaction enthalpies, and activation parameters, but it does not explicitly detail molecular dynamics simulations for this compound's reactivity or provide specific data tables from such simulations.
Applications of Iodoethyne in Advanced Organic and Materials Synthesis
Iodoethyne as a Versatile Reagent in Complex Organic Synthesis
This compound serves as a highly versatile reagent in organic chemistry, facilitating the construction of intricate molecular structures through various reaction mechanisms. Its inherent reactivity, primarily driven by the polarized C-I bond and the presence of a triple bond, allows for its strategic deployment in the synthesis of a wide array of organic compounds.
Synthesis of Diverse Heterocyclic Scaffolds
This compound can be effectively utilized in the construction of various heterocyclic compounds nih.gov. Heterocyclic scaffolds are fundamental structural subunits found in numerous biologically active compounds, making their efficient synthesis a critical area in medicinal chemistry nih.gov. The incorporation of this compound into synthetic routes enables the formation of these important cyclic structures, which are often characterized by their significant biological activity nih.gov.
Precursor for Advanced Organometallic Intermediates
The polarized C-I bond of this compound renders it particularly reactive in cross-coupling reactions, establishing its role as a key precursor for advanced organometallic intermediates nih.gov. A prominent application is its use as a coupling partner in Sonogashira coupling reactions nih.gov. This palladium-catalyzed cross-coupling reaction is instrumental in synthesizing alkynylated products, which are crucial building blocks for complex molecules found in pharmaceuticals, agrochemicals, organic materials, and nanomaterials nih.goveasychem.org.
Construction of Carbon-Rich Molecular Architectures
This compound contributes to the construction of carbon-rich molecular architectures, particularly through its ability to form alkynylated products via reactions like the Sonogashira coupling nih.gov. The alkyne functionality inherently provides a carbon-rich backbone. Furthermore, in the broader context of materials science, the incorporation of iodine-containing monomers, such as this compound, can lead to materials with extensive π-conjugated systems. These conjugated systems, often found in porous organic polymers, can form charge-transfer complexes with adsorbed iodine molecules, demonstrating their capacity for strong iodine adsorption nih.gov. This highlights the potential of this compound to be integrated into structures that are not only carbon-rich but also possess specific functionalities derived from their extended conjugation.
Role in Polymer Chemistry and Advanced Materials Science
The unique properties of this compound, particularly its iodine substituent, make it a valuable compound in the field of polymer chemistry and the development of advanced materials.
Synthesis of Iodine-Containing Polymeric Materials
This compound serves as a precursor for the synthesis of iodine-containing polymers nih.gov. Its incorporation into polymer matrices can lead to enhanced properties such as thermal stability and mechanical strength nih.gov. The use of iodinated derivatives is a known strategy in various polymerization techniques, including iodine transfer polymerization (ITP), which facilitates the controlled synthesis of polymers 16streets.com. While specific examples directly using this compound in polymer synthesis are less detailed in the provided snippets, the general principle of incorporating iodine via iodo-compounds to modify polymer properties is well-established. For instance, related iodo-compounds like iodoethane (B44018) have been employed as alkylating agents in the preparation of quasi-solid-state electrolytes for dye-sensitized solar cells, where the presence of iodide ions was crucial for performance americanelements.com.
Development of Specialty Materials with Unique Optical and Electronic Properties
The integration of this compound into polymeric structures holds promise for developing specialty materials with unique optical and electronic properties. Functionalizing conductive polymers with this compound can result in enhanced electrical conductivity, making them suitable for electronic applications nih.gov. Conjugated polymers, a class of plastics, are known for their electronic conductivity and diverse applications stemming from their blend of physical and electronic characteristics kemiatech.com. The electronic properties of these polymers can be precisely tuned by controlling intramolecular charge transfer within their structures uni-freiburg.de. Notably, doping π-conjugated polymers with iodine has been shown to significantly increase their conductivity nih.gov. For example, doping polyaniline with iodine in an ethanol (B145695) solution led to an eightfold increase in conductivity by volume nih.gov. Furthermore, an increase in iodine concentration in polyaniline/clay nanocomposite thin films resulted in a decrease in their optical band gap, demonstrating the influence of iodine on the optical characteristics of these materials nih.gov. This indicates that this compound, as a source of iodine and an alkyne, can contribute to the design and synthesis of polymers with tailored optical and electronic functionalities.
Strategies for Stereoselective and Regioselective Derivatization Using this compound
The strategic application of this compound in organic synthesis frequently leverages its ability to participate in reactions that achieve high degrees of stereoselectivity and regioselectivity. These controlled derivatizations are crucial for synthesizing complex molecules with precise structural characteristics, which are often essential for pharmaceutical, agrochemical, and materials science applications.
Indium-Catalyzed Stereoselective and Regioselective Addition
One notable strategy involves the indium-catalyzed syn-addition of 1,3-dicarbonyl compounds to 1-iodoalkynes, a class of compounds that includes this compound as its simplest member. This reaction pathway exclusively yields E-iodoalkenes with complete regio- and stereoselectivity organic-chemistry.orgacs.org. The iodine atom in the iodoalkyne plays a dual role, acting as both an activating group and a directing group that controls the regioselectivity of the addition organic-chemistry.orgacs.org. The resulting E-alkenyl iodide products can be further derivatized into trisubstituted olefins while retaining their stereochemical integrity, either through one-pot or two-step transformations organic-chemistry.orgacs.org.
Research findings indicate that optimizing the reaction conditions, such as employing indium bis(trifluoromethanesulfonyl)imide [In(NTf₂)₃] as a catalyst, significantly enhances the yields compared to other indium catalysts like indium triflate [In(OTf)₃] organic-chemistry.org. This methodology has demonstrated broad substrate applicability, accommodating various 1,3-dicarbonyl compounds and iodoalkynes with diverse electronic properties acs.org. For instance, electron-rich iodoalkynes tend to be highly reactive, achieving high yields even at moderate temperatures.
Table 1: Indium-Catalyzed syn-Addition to 1-Iodoalkynes
| Substrate (1-Iodoalkyne) | Catalyst | Temperature (°C) | Time (h) | Product (E-Iodoalkene) | Yield (%) | Regio/Stereoselectivity | Reference |
| p-(iodoethynyl)anisole | In(NTf₂)₃ | 70 | 1.5 | E-substituted iodoalkene | 89 | 100% Regio- and Stereoselective | acs.org |
| Electron-deficient iodoalkynes | In(NTf₂)₃ | Higher | Longer | E-substituted iodoalkene | Excellent | 100% Regio- and Stereoselective | acs.org |
This approach provides a highly selective route for constructing structurally diverse olefins, highlighting the utility of indium catalysis in organic synthesis for targeted derivatization organic-chemistry.org.
One-Pot Synthesis of 1-Iodoalkynes and Stereoselective Alkene Formation
This compound and other 1-iodoalkynes can be synthesized through a one-pot homologation/double elimination procedure starting from readily accessible benzylic and allylic alkyl bromides using iodoform (B1672029) (CHI₃) acs.orgorganic-chemistry.orgnih.gov. This method offers a facile purification process and avoids the need for excess triphenylphosphine (B44618) (PPh₃), which is often required in classical Corey-Fuchs iodoalkynylation conditions acs.orgorganic-chemistry.org.
Crucially, replacing iodoform (CHI₃) with diiodochloromethane (CHI₂Cl) in this procedure enables the stereoselective synthesis of the corresponding gem-(Z)-chloro-(E)-iodoalkenes acs.orgorganic-chemistry.orgnih.gov. This demonstrates a direct control over the stereochemical outcome during the formation of complex iodoalkene derivatives. The reactions are typically worked up easily via filtration, yielding products with good chemoselectivity organic-chemistry.org.
Table 2: One-Pot Synthesis of Iodoalkynes and Stereoselective Derivatives
| Starting Material | Iodine Source | Bases | Temperature (°C) | Product Type | Selectivity | Yield (%) | Reference |
| Benzylic/Allylic Bromides | Iodoform (CHI₃) | NaHMDS, KOt-Bu | -20 | 1-Iodoalkynes | - | Moderate to High | organic-chemistry.org |
| Benzylic/Allylic Bromides | Diiodochloromethane (CHI₂Cl) | NaHMDS, KOt-Bu | -20 | gem-(Z)-chloro-(E)-iodoalkenes | Stereoselective | Good | acs.orgorganic-chemistry.orgnih.gov |
Sonogashira Cross-Coupling Reactions
This compound is a prominent coupling partner in Sonogashira cross-coupling reactions, which are vital for forming carbon-carbon bonds and synthesizing conjugated enynes and arylalkynes Current time information in Bangalore, IN.libretexts.org. This palladium(0)-catalyzed reaction, often assisted by a copper(I) cocatalyst and an amine base, is known for its straightforward synthetic route regarding stereochemistry libretexts.org.
In cases involving disubstituted aryl or vinyl halides, Sonogashira coupling exhibits regioselectivity, with the acetylene (B1199291) typically adding to the more reactive iodide substituent. If the halides are identical, alkynylation occurs at the more electrophilic site libretexts.orgrsc.orgyoutube.com. The stereochemistry of alkene geometries present in the starting materials is generally preserved during the reaction youtube.com. This high degree of control makes Sonogashira coupling with this compound an indispensable tool for constructing complex molecular structures used in pharmaceuticals, natural products, and advanced organic materials Current time information in Bangalore, IN.rsc.org.
Regioselective Cycloaddition Reactions
Iodoacetylene (this compound) can also act as a dipolarophile in [2+3] cyclization reactions. For example, it reacts with 1,3-dipolar nitrile oxide derivatives to produce 5-iodoisoxazole derivatives acs.org. This reaction proceeds with good yields (70-90%) and demonstrates the utility of this compound in forming heterocyclic compounds with specific regiochemical outcomes acs.org. The resulting 5-iodoisoxazole derivatives can then undergo further palladium-catalyzed reactions to introduce additional substituents, showcasing the versatility of this compound in building complex heterocycles acs.org.
General Electrophilic Additions to Alkynes
In general, electrophilic addition reactions to alkynes, including those involving this compound, tend to follow Markovnikov's rule for regioselectivity and exhibit anti-stereoselectivity acs.orgacs.org. This means that in the addition of hydrogen halides (HX), the hydrogen atom adds to the carbon atom of the triple bond that already has more hydrogen atoms, and the halogen adds to the carbon with fewer hydrogen atoms. The anti-addition implies that the incoming groups add to opposite faces of the triple bond. While these additions can be sluggish, they provide predictable regio- and stereochemical outcomes for derivatization acs.orgacs.org.
Emerging Research Directions and Future Perspectives in Iodoethyne Chemistry
Development of Sustainable and Green Synthetic Routes for Iodoethyne
The synthesis of this compound traditionally involves methods such as the direct iodination of acetylene (B1199291), often requiring catalysts like copper(I) iodide, or the haloform reaction of acetylene with iodine and a base. While effective, these methods can present challenges in terms of sustainability and environmental impact. Emerging research focuses on developing greener and more sustainable synthetic routes to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
A promising direction involves the use of hypervalent-iodine catalysts. Recent protocols have demonstrated the practical and chemoselective synthesis of 1-iodoalkynes (a class that includes this compound) utilizing low-toxicity hypervalent-iodine compounds and iodine sources such as tetra-n-butylammonium iodide (TBAI) or potassium iodide (KI) under mild conditions. nih.gov This approach aligns with green chemistry principles by offering a more environmentally benign alternative to conventional heavy-metal-based oxidants. The use of less toxic reagents and milder reaction conditions contributes to a reduced environmental footprint, making these methods highly attractive for future industrial applications.
Exploration of Novel Catalytic Systems for this compound Transformations
This compound is a versatile building block in organic synthesis, notably employed in Sonogashira coupling reactions and the synthesis of heterocycles. The exploration of novel catalytic systems aims to broaden its synthetic utility, enhance selectivity, and improve reaction efficiency.
Transition metal catalysis remains a cornerstone, particularly in cross-coupling reactions where the iodine atom acts as a superior leaving group due to the weaker and less polar C-I bond compared to C-Cl or C-Br bonds. Beyond established methods, computational studies are shedding light on the mechanisms of C-I bond dissociation over various catalytic surfaces. For instance, density functional theory (DFT) studies have investigated the C-I bond dissociation in iodoethene (a closely related halogenated unsaturated compound) over subnanometer-sized gold clusters, revealing that gold can bind through the π electrons, which fine-tunes the bond dissociation process. acs.org Such insights can guide the design of new, highly efficient catalysts for this compound.
Furthermore, the development of bimetallic catalytic systems is gaining traction for C-C and C-X coupling reactions. While specific examples for this compound are still emerging, the principles of complementary catalysis, where two different metal centers work in concert, offer a powerful strategy to achieve challenging transformations with high efficiency and selectivity. rsc.org Lewis base catalysis is also being explored for nucleophilic substitutions, providing metal-free alternatives for certain transformations. wiley-vch.deuni-saarland.de
Integration of this compound Chemistry in Flow Chemistry and Automated Synthesis Platforms
The inherent reactivity and sometimes limited thermal stability of this compound necessitate precise control over reaction conditions. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, enabling safer, more efficient, and scalable reactions. While direct literature on this compound specifically in flow systems is limited, the application of flow chemistry to analogous iodo-compounds, such as iodoethane (B44018), demonstrates the potential. For example, reactions involving iodoethane have been successfully performed in solid-state additively manufactured metal micro flow reactors, achieving high conversions (e.g., >99% for the reaction between phenylacetylene (B144264) and iodoethane). whiterose.ac.uk
The benefits of integrating this compound chemistry into these platforms include:
Enhanced Safety: Handling reactive intermediates and exothermic reactions in small, continuously flowing volumes reduces the risk of runaway reactions and exposure.
Improved Efficiency: Precise control over temperature, pressure, and residence time optimizes reaction yields and minimizes side product formation.
Scalability: Reactions developed in flow can often be scaled up seamlessly from laboratory to industrial production.
Automation: Automated synthesis allows for high-throughput experimentation, rapid optimization of reaction parameters, and reduced manual intervention, which is particularly beneficial for compounds requiring stringent handling.
Advanced Theoretical Modeling for Predictive Synthesis and Reactivity of this compound
Advanced theoretical modeling, particularly using computational chemistry methods like Density Functional Theory (DFT), plays a crucial role in understanding and predicting the behavior of this compound, guiding experimental design, and unraveling complex reaction mechanisms.
DFT workflows for this compound involve optimizing molecular geometries, calculating frontier molecular orbitals (FMOs) to identify reactive sites, and simulating reaction coordinates to determine activation energies. These computational approaches can accurately predict various aspects of this compound's reactivity. For instance, DFT has been successfully applied to predict the regioselectivity in this compound-Diels-Alder reactions, with computational findings showing good correlation with experimental high-performance liquid chromatography (HPLC) outcomes.
Beyond static properties, theoretical modeling is advancing to describe dynamic processes. Methodologies like complex surface fewest switches surface hopping (CS-FSSH) have been employed to survey nonadiabatic dynamics, such as relaxation mechanisms of shape resonant anions in iodoethene, providing detailed dynamic pictures of dissociative electron attachment. chemrxiv.org Such advanced simulations can offer unprecedented insights into ultrafast processes and bond dissociation events relevant to this compound's transformations. Furthermore, DFT calculations are used to understand C-I bond dissociation over catalytic surfaces acs.org and the mechanisms of elimination reactions, providing a theoretical basis for optimizing reaction conditions and designing new synthetic pathways. cmu.educhinesechemsoc.org
Unconventional Reactivity and Supramolecular Assemblies Involving this compound
The unique electronic properties of the C-I bond in this compound open avenues for unconventional reactivity and participation in supramolecular assemblies, particularly through halogen bonding.
Halogen Bonding (XB): Halogen bonding is a non-covalent interaction characterized by an attractive interaction between an electrophilic region (known as a σ-hole) on a halogen atom and a nucleophilic region on another molecular entity. acs.orgjove.combeilstein-journals.org Iodine, being the largest and most polarizable of the halogens, is a potent halogen bond donor. acs.orgbeilstein-journals.org this compound is particularly adept at forming such interactions. Research has demonstrated strong π-halogen bond interactions (with a binding energy of -21.64 kcal mol⁻¹) involving this compound in a side-on geometry, as determined by high-level computational methods. acs.orgsci-hub.st
This strong directionality and tunability make halogen bonding an important tool in supramolecular chemistry, complementing hydrogen bonding. uwindsor.ca For example, iodoethynyl units in cavitands can readily form halogen bonds with oxygen atoms or π systems of guest or solvent molecules, influencing crystal packing and molecular recognition. uwindsor.ca The ability of this compound to engage in these specific non-covalent interactions provides opportunities for designing novel supramolecular architectures, including self-assembled materials and host-guest systems with tailored properties. core.ac.uk
The exploration of these unconventional interactions is paving the way for new applications of this compound beyond traditional covalent bond-forming reactions, leading to advanced functional materials and complex molecular assemblies.
Q & A
Q. What are the optimal laboratory conditions for synthesizing iodoethyne, and how do variations in reaction parameters influence yield and purity?
- Methodological Answer : this compound synthesis typically involves halogenation of ethyne derivatives. Common routes include:
-
Direct iodination using iodine gas under controlled pressure and low temperatures (-20°C to 0°C) to minimize decomposition .
-
Metathesis reactions with metal iodides (e.g., CuI or AgI) in anhydrous solvents (e.g., THF or DCM), requiring inert atmospheres to prevent oxidation .
-
Yield Optimization : Monitor reaction progress via GC-MS or NMR. Adjust stoichiometry (e.g., iodine excess) and reaction time (1–4 hrs) to balance yield (60–80%) against byproduct formation .
-
Purity Control : Use cold traps or short-path distillation to isolate this compound, followed by characterization via NMR (C≡C-I proton absence confirms stability) .
- Data Presentation :
| Parameter | Range Tested | Yield (%) | Purity (NMR) |
|---|---|---|---|
| Temperature | -20°C vs. 25°C | 75 vs. 40 | >95% vs. 70% |
| Solvent | THF vs. DCM | 65 vs. 60 | 90% vs. 85% |
| Table adapted from guidelines on experimental reproducibility. |
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for its inherent instability?
- Methodological Answer :
- IR Spectroscopy : Confirm C≡C stretching (~2100 cm) and C-I bonds (~500 cm). Use cryogenic cells to slow degradation during scans .
- NMR Analysis : NMR detects deshielded sp-hybridized carbons (~70–90 ppm). Immediate analysis post-synthesis is critical due to rapid decomposition .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (m/z 152.9 for ), but avoid prolonged exposure to ion sources to prevent fragmentation .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) be applied to predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT Workflow : Optimize geometry using B3LYP/6-311G(d,p) basis sets. Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites .
- Reactivity Prediction : Simulate reaction coordinates for cycloadditions (e.g., with azides) using transition-state theory. Compare activation energies () across substituents .
- Validation : Correlate computational findings with experimental kinetics (e.g., Arrhenius plots) to refine models .
Q. What methodologies are recommended for resolving contradictions between theoretical predictions and experimental observations in this compound’s reaction kinetics?
- Methodological Answer :
- Contradiction Analysis :
Replicate Experiments : Ensure consistency in temperature, solvent purity, and catalyst loading .
Error Propagation : Quantify uncertainties in kinetic measurements (e.g., via standard deviation across triplicates) .
Cross-Disciplinary Validation : Combine molecular dynamics (MD) simulations with stopped-flow spectroscopy to reconcile discrepancies in rate constants .
- Framework Application : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when data conflicts .
Q. How should researchers design experiments to investigate the thermodynamic stability of this compound under varying environmental conditions?
- Methodological Answer :
- Controlled Degradation Studies :
- Expose this compound to UV light, humidity, or oxygen. Monitor decomposition via UV-Vis (λ~270 nm for iodine release) .
- Use DSC/TGA to measure thermal stability (decomposition onset ~50°C) .
- Statistical Design : Apply factorial DOE (Design of Experiments) to test interactions between temperature, light, and atmospheric composition .
Guidelines for Data Interpretation & Reporting
- Ethical Considerations : Disclose all synthetic hazards (e.g., iodine toxicity) and obtain institutional safety approvals before experimentation .
- Literature Synthesis : Cite original methods for known compounds; for novel derivatives, provide full spectral data and purity metrics (e.g., HPLC traces) .
- Contradiction Reporting : Use dedicated sections in manuscripts to discuss unresolved data conflicts, citing limitations in instrumentation or model assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
